molecular formula C22H22F3N3O2S B10914699 7-[4-(propan-2-yl)phenyl]-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-[4-(propan-2-yl)phenyl]-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914699
M. Wt: 449.5 g/mol
InChI Key: MROCQKONDUBELQ-UHFFFAOYSA-N
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Description

7-(4-ISOPROPYLPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core.

Preparation Methods

The synthesis of 7-(4-ISOPROPYLPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of various functional groups. Specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur or nitrogen atoms.

Scientific Research Applications

7-(4-ISOPROPYLPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential as an antibacterial and antitumor agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its antitumor and antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 7-(4-ISOPROPYLPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE stands out due to its unique combination of functional groups and its broad spectrum of biological activities. Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which also exhibit antitumor and antibacterial properties .

Properties

Molecular Formula

C22H22F3N3O2S

Molecular Weight

449.5 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-7-(4-propan-2-ylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H22F3N3O2S/c1-12(2)13-5-7-14(8-6-13)17-10-16(22(23,24)25)18-19(26-17)28(21(31)27-20(18)29)11-15-4-3-9-30-15/h5-8,10,12,15H,3-4,9,11H2,1-2H3,(H,27,29,31)

InChI Key

MROCQKONDUBELQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC4CCCO4

Origin of Product

United States

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